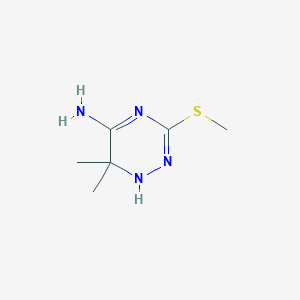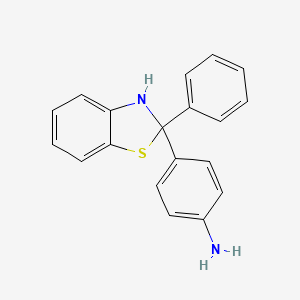
4-(2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)aniline is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a phenyl group and an aniline group attached to the benzothiazole ring
Métodos De Preparación
The synthesis of 4-(2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)aniline typically involves the cyclization of 2-aminothiophenols with appropriate reagents. . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency.
Análisis De Reacciones Químicas
4-(2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the benzothiazole ring to its dihydro form.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzothiazole ring.
Aplicaciones Científicas De Investigación
4-(2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 4-(2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)aniline involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential proteins by binding to bacterial ribosomes. For its anti-tubercular activity, it targets the enzyme DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall . The exact pathways and molecular interactions are still under investigation.
Comparación Con Compuestos Similares
Similar compounds to 4-(2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)aniline include:
3-Phenyl-2,3-dihydro-1,3-benzothiazol-2-imine: This compound shares a similar benzothiazole core but differs in the substituents attached to the ring.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: Another related compound with a benzimidazole ring instead of a benzothiazole ring.
N,N-Dimethyl-4-(2,3-dihydro-1,3-benzimidazol-2-yl)aniline: This compound has a similar structure but with a benzimidazole ring and dimethylamino substituents.
Propiedades
Número CAS |
6278-75-7 |
|---|---|
Fórmula molecular |
C19H16N2S |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
4-(2-phenyl-3H-1,3-benzothiazol-2-yl)aniline |
InChI |
InChI=1S/C19H16N2S/c20-16-12-10-15(11-13-16)19(14-6-2-1-3-7-14)21-17-8-4-5-9-18(17)22-19/h1-13,21H,20H2 |
Clave InChI |
ANAUABFZCXIGOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(NC3=CC=CC=C3S2)C4=CC=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


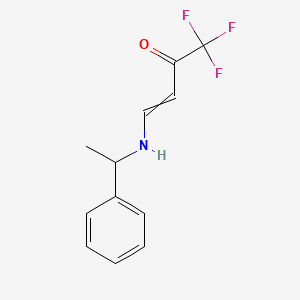
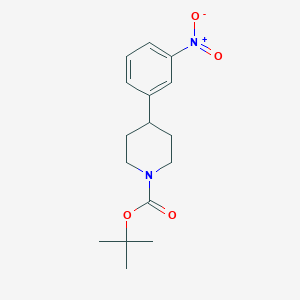
![Benzoic acid, 4-[[(1,3,4-thiadiazol-2-ylamino)carbonyl]amino]-, ethyl ester](/img/structure/B14008666.png)
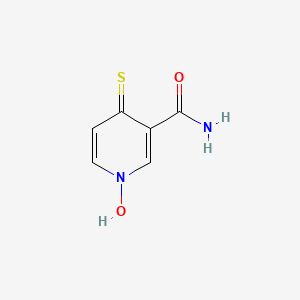
![n,n'-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B14008675.png)

![4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine](/img/structure/B14008681.png)
![1-Amino-3-[(4-methylphenoxy)sulfinylamino]benzene](/img/structure/B14008686.png)
![4-(4-Methoxyphenyl)-8-[(4-methoxyphenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione](/img/structure/B14008687.png)
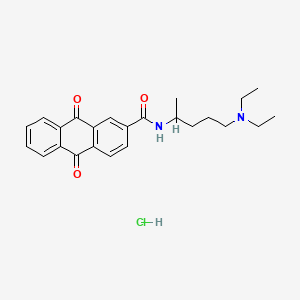
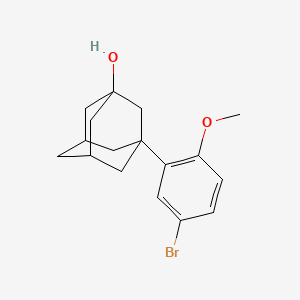
![2-[(2-Hydroxyethyl)dimethylsilyl]ethan-1-ol](/img/structure/B14008693.png)

